molecular formula C21H17N3O2 B5643641 N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide

N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide

Cat. No. B5643641
M. Wt: 343.4 g/mol
InChI Key: MTVWEOMVESYRLV-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide, also known as MB, is a benzimidazole derivative that has been extensively studied for its potential applications in various fields of scientific research. MB is a small molecule that has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has also been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory cytokines. In addition, N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has been found to inhibit the activity of HIV-1 integrase, an enzyme that is required for the replication of HIV.
Biochemical and Physiological Effects:
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide can induce apoptosis and inhibit cell proliferation in various cancer cell lines. N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has also been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. In addition, N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has been found to inhibit the replication of various viruses such as HIV, HCV, and influenza.

Advantages and Limitations for Lab Experiments

N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide is also relatively stable and can be stored for long periods of time without degradation. However, N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to prepare solutions for experiments. N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide also has some toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide. One area of research is the development of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide derivatives with improved potency and selectivity. Another area of research is the investigation of the potential applications of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide in the treatment of viral infections such as COVID-19. In addition, further studies are needed to understand the mechanism of action of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide involves the reaction of 2-methoxyaniline and 5-chloro-1H-benzimidazole in the presence of a base, followed by the reaction with benzoyl chloride. The resulting product is then purified by recrystallization. This method has been reported to yield a high-quality product with a purity of over 98%.

Scientific Research Applications

N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has been extensively studied for its potential applications in various fields of scientific research. In the field of cancer research, N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has been found to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide has been found to have anti-viral properties by inhibiting the replication of viruses such as HIV, HCV, and influenza.

properties

IUPAC Name

N-[1-(2-methoxyphenyl)benzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-26-20-10-6-5-9-19(20)24-14-22-17-13-16(11-12-18(17)24)23-21(25)15-7-3-2-4-8-15/h2-14H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVWEOMVESYRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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